molecular formula C15H15ClN2O3S B4228162 N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide

N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide

Cat. No. B4228162
M. Wt: 338.8 g/mol
InChI Key: OWJBPAVRMUQURE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential therapeutic applications. It was first synthesized by Bayer Pharmaceuticals in 1999 as a potential anti-tumor agent. Since then, BAY 43-9006 has been the subject of numerous scientific studies, which have explored its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 works by inhibiting the activity of several kinases that are involved in tumor growth and angiogenesis. Specifically, it inhibits the activity of RAF kinase, which is involved in the MAPK signaling pathway, and VEGFR-2, which is involved in the VEGF signaling pathway. By inhibiting these kinases, N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 disrupts the signaling pathways that are involved in tumor growth and angiogenesis, leading to reduced tumor growth and increased apoptosis.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 has been shown to have several biochemical and physiological effects, including inhibition of tumor growth, induction of apoptosis, and inhibition of angiogenesis. It has also been shown to have anti-inflammatory effects, which may contribute to its therapeutic effects in cancer.

Advantages and Limitations for Lab Experiments

One advantage of N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 for lab experiments is its specificity for RAF kinase and VEGFR-2, which makes it a useful tool for studying the MAPK and VEGF signaling pathways. However, its potency and specificity may also make it difficult to use in certain experiments, as high concentrations may be required to achieve the desired effects.

Future Directions

There are several future directions for research on N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide 43-9006, including:
1. Development of more potent and selective inhibitors of RAF kinase and VEGFR-2
2. Investigation of the effects of N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 on other signaling pathways involved in cancer, such as the PI3K/Akt/mTOR pathway
3. Exploration of the potential use of N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 in combination with other cancer therapies, such as chemotherapy and radiation therapy
4. Investigation of the potential use of N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 in the treatment of other diseases, such as inflammatory disorders and autoimmune diseases.
In conclusion, N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 is a promising chemical compound that has been extensively studied for its potential therapeutic applications in the treatment of cancer. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research make it a valuable tool for scientific research in the field of cancer biology.

Scientific Research Applications

N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide 43-9006 has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the activity of several kinases that are involved in tumor growth and angiogenesis, including RAF kinase and VEGFR-2. This makes it a promising candidate for the treatment of various types of cancer, including renal cell carcinoma, hepatocellular carcinoma, and melanoma.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-22(20,21)18-14-5-3-2-4-13(14)15(19)17-10-11-6-8-12(16)9-7-11/h2-9,18H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJBPAVRMUQURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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